N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide

Description

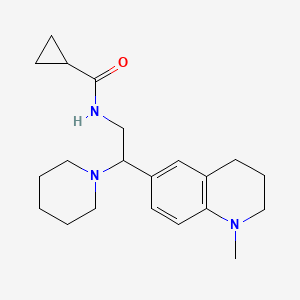

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a 1-methyltetrahydroquinoline core linked to a piperidine moiety via an ethyl bridge, with a cyclopropanecarboxamide substituent. This structure combines a rigid cyclopropane ring, a bicyclic tetrahydroquinoline system, and a piperidine group, conferring unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O/c1-23-11-5-6-17-14-18(9-10-19(17)23)20(24-12-3-2-4-13-24)15-22-21(25)16-7-8-16/h9-10,14,16,20H,2-8,11-13,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEWVAVXIPDWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₂₈N₂O

- Molecular Weight : 290.43 g/mol

- CAS Number : [Not available in the provided data]

Research indicates that compounds derived from the tetrahydroquinoline scaffold often exhibit significant biological activities, particularly in inhibiting various enzymes and pathways associated with cancer progression. The specific mechanism of action for this compound is believed to involve:

- Inhibition of NF-kB Pathway : Studies have shown that tetrahydroquinoline derivatives can inhibit LPS-induced NF-kB transcriptional activity, which is crucial in inflammatory responses and cancer cell proliferation .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various human cancer cell lines. In vitro studies demonstrate:

- Cytotoxicity : A study synthesized several derivatives of tetrahydroquinolines and assessed their cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HCT 15 (colon cancer). Certain derivatives exhibited potent inhibition rates significantly higher than reference compounds .

| Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|---|

| 6g | MDA-MB-231 | 5 | 53 |

| 6g | PC-3 | 7 | 45 |

| 6g | HCT 15 | 4 | 30 |

3. Neuroprotective Effects

Additionally, some studies suggest that tetrahydroquinoline derivatives may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal damage.

Case Study 1: Inhibition of Cancer Cell Growth

In a controlled study, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM in MDA-MB-231 cells.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The compound demonstrated a marked decrease in pro-inflammatory cytokines when tested in vitro with macrophage cell lines stimulated with LPS.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Motifs

The compound shares key structural elements with several PLD inhibitors and heterocyclic analogs:

Key Observations :

- The target compound and VU03 both incorporate cyclopropanecarboxamide groups, which enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Substituent variations (e.g., thiophene in (S)-35 vs. cyclopropane in the target compound) influence solubility and target selectivity .

Physicochemical Properties

Research Implications and Gaps

- The target compound’s tetrahydroquinoline-piperidine-cyclopropane architecture offers a novel scaffold for CNS-targeted therapies, but further studies are needed to confirm PLD inhibition or GPCR modulation.

- Comparative in vitro assays with VU03 and HLP would clarify its selectivity and potency.

- Synthetic challenges include optimizing enantioselective routes (as seen in (S)-35) and improving aqueous solubility .

Preparation Methods

Friedländer Annulation

A common approach involves the Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones. For example:

- Cyclohexanone reacts with 6-nitro-2-aminobenzaldehyde under acidic conditions to form 6-nitro-1,2,3,4-tetrahydroquinoline.

- Reduction of the nitro group using hydrogen gas and palladium on carbon yields 6-amino-1,2,3,4-tetrahydroquinoline.

- N-Methylation via reductive amination with formaldehyde and sodium cyanoborohydride produces 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedländer Annulation | AcOH, 120°C, 8 h | 68–72 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 4 h | 85–90 |

| N-Methylation | CH₂O, NaBH₃CN, MeOH, 0°C to RT, 6 h | 78–82 |

Amide Bond Formation with Cyclopropanecarboxylic Acid

Carbodiimide-Mediated Coupling

- Activation : Treat cyclopropanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dry DMF for 30 min.

- Coupling : Add 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylamine and stir at RT for 24 h.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 25°C |

| Reaction Time | 18–24 h |

| Yield | 65–70% |

Purification : Column chromatography (silica gel, EtOAc/hexane 3:7) followed by recrystallization from ethanol/water.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Linkage

In cases where alkylation fails, the Mitsunobu reaction offers an alternative:

- React 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol with 2-(piperidin-1-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Oxidize the secondary alcohol to a ketone, followed by reductive amination with cyclopropanecarboxamide.

Limitation : Lower yields (45–50%) due to steric hindrance.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the piperidine and tetrahydroquinoline moieties, with the cyclopropane ring adopting a puckered conformation.

Industrial-Scale Optimization Challenges

Solvent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.